3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H6BrN3. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a bromine atom at the 3-position and an amine group at the 4-position of the pyridine ring makes this compound particularly interesting for various chemical and biological applications .
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used as a scaffold for designing new bioactive molecules.
Medicine: Research on this compound includes its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and other diseases involving abnormal kinase activity.
Safety and Hazards
The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives could involve further exploration of their biological activities and mechanisms of action. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is suggested that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that 3-bromo-1h-pyrrolo[2,3-b]pyridin-4-amine may have similar effects .
Preparation Methods
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing a pyrrole ring can be reacted with a brominated pyridine derivative in the presence of a base to facilitate the cyclization process. The reaction conditions typically involve heating the reaction mixture to a specific temperature and using a suitable solvent to dissolve the reactants .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organometallic reagents can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Comparison with Similar Compounds
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine and pyrrole rings. They exhibit similar biological activities but may have different potency and selectivity profiles.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring and are known for their potential as kinase inhibitors and other therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYLEYQRVGIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274414 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-59-8 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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